methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate
Description
Methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by:
- Methyl ester at position 5 of the imidazole ring.
- Methyl group at position 1.
- Sulfanyl (thioether) group at position 2, linked to a 2-oxo-2-phenylethyl moiety.
Properties
IUPAC Name |
methyl 3-methyl-2-phenacylsulfanylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-16-11(13(18)19-2)8-15-14(16)20-9-12(17)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRTYYKGIHLHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H13N3O3S
- Molecular Weight : 281.33 g/mol
Imidazole derivatives, including this compound, are recognized for their ability to interact with various biological targets. The proposed mechanisms of action include:
- Antimicrobial Activity : Compounds with imidazole structures have shown effectiveness against a range of pathogens, including bacteria and fungi. They may inhibit cell wall synthesis or disrupt membrane integrity.
- Antitumor Effects : Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Antiviral Properties : Some studies suggest that imidazole compounds can interfere with viral replication processes, making them candidates for antiviral drug development.
Biological Activity Data
The following table summarizes significant findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various imidazole derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
- Antitumor Activity : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as HeLa and MCF7 through the activation of caspase pathways. The study suggested that the compound could serve as a lead for developing new anticancer agents .
- Mechanistic Insights : Research indicated that the compound interacts with cellular signaling pathways, particularly those involving the MAPK/ERK pathway, leading to altered gene expression associated with cell survival and proliferation .
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate" with detailed data tables and case studies is not available within the provided search results, information regarding similar compounds and related research areas can be extracted.
1. Structural and Chemical Information
- Methyl 1-Methyl-2-((2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl)sulfanyl)-1H-imidazole-5-carboxylate: This compound has the molecular formula and a molecular weight of 358.34 . It is also known as 1H-Imidazole-5-carboxylic acid, 1-methyl-2-[[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]thio]-, methyl ester .
- 1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole: This related compound has the chemical formula and a molecular weight of 249.29 .
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: This compound, also related, has the formula .
2. Related Research Areas and Applications
- Antimicrobial Research: Research on inactivating bacteria such as Cronobacter in tryptic soy broth (TSB) using X-ray treatments shows potential applications in controlling pathogenic bacteria in the food industry . Trypticase soy broth is a medium used in such studies .
- LED Applications: Studies on the antibacterial effects of 461 nm LEDs under acidic and alkaline pH conditions suggest their potential in food preservation and synergistic effects with antimicrobials .
3. General Biomedical Research Context
Comparison with Similar Compounds
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate, and how can reaction yields be optimized?
Methodological Answer: Synthesis involves multi-step nucleophilic substitution and cyclization. Key steps include:
- Thiol intermediate preparation : React 2-mercaptoacetophenone with 1-methylimidazole-5-carboxylate derivatives under alkaline conditions (pH 9–10) to form the sulfanyl bridge .
- Esterification : Use coupling agents like EDCI/HOBt in anhydrous DMF to minimize hydrolysis .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1), achieving yields >75% .
- Optimization : Maintain temperatures at 60–80°C for kinetic control and use inert atmospheres (N₂) to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer: A tiered analytical approach is recommended:
Q. What safety protocols are essential for handling this compound during synthesis?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, THF) .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
- First aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Address discrepancies through:
Assay standardization : Replicate conditions precisely (e.g., ATP concentrations in kinase assays ).
Counter-screening : Test against related enzyme isoforms (e.g., CYP450 variants) to rule off-target effects .
Cellular uptake quantification : Use LC-MS/MS to measure intracellular concentrations and correlate with activity .
Metabolic stability : Assess prodrug conversion efficiency in liver microsomes .
Q. What computational models predict the environmental fate of this compound?
Methodological Answer:
- QSAR models : EPI Suite estimates biodegradation (BIOWIN score) and soil adsorption (Koc) .
- Molecular dynamics (AMBER) : Simulate degradation pathways, focusing on sulfanyl and ester bond cleavage .
- Experimental validation : Combine OECD 301F biodegradability tests with HPLC-MS/MS monitoring of degradation products .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Methodological Answer:
- pH stability : Hydrolysis occurs at extremes (pH <3 or >10), requiring buffered solutions (pH 7.4 PBS) for kinetic studies .
- Thermal stability : Store at –20°C in amber vials; avoid freeze-thaw cycles to prevent ester bond degradation .
- Accelerated stability testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life .
Table 1: Key Physicochemical Properties (Extrapolated from Analog Data)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
